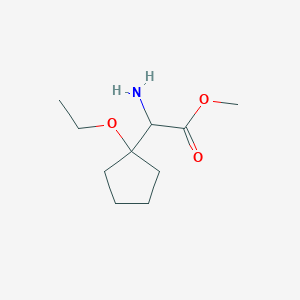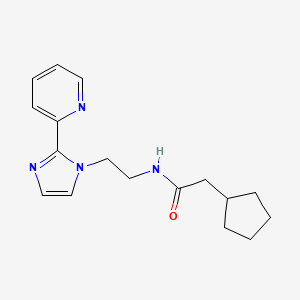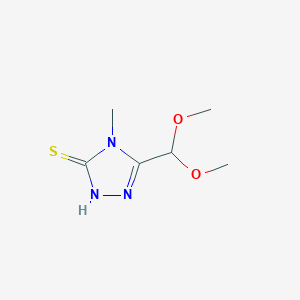
5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an organic compound, a polymer, a drug, etc.) and its uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the synthesis. It would also include any purification or separation techniques used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions in which the compound is formed, reactions in which it is used as a reactant, and reactions in which it is broken down or decomposed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted from the compound’s structure and can be measured experimentally.Scientific Research Applications
Synthesis and Crystal Structure
The compound "5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate" was synthesized through the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde. This compound crystallizes as a monohydrate in the triclinic system, demonstrating the importance of 1,2,4-triazole derivatives in crystallography and material science (Xu et al., 2006).
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole, such as "5-(methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives," have shown antimicrobial activity. These compounds, synthesized using specific precursors, displayed antimicrobial and docking activities, highlighting their potential as bases for developing new antimicrobial agents (S. Kadam, 2023).
Corrosion Inhibition
The electrochemical behavior and corrosion inhibition properties of triazole derivatives, including "4-amino-5-methyl-4H-1,2,4-triazole-3-thiol" (AMTT), have been studied. AMTT, for instance, was found to be a novel corrosion inhibitor for copper in saline environments, displaying a high corrosion inhibition efficiency and acting as a mixed type inhibitor. This suggests triazole derivatives' potential for protecting metals against corrosion (D. S. Chauhan et al., 2019).
Antioxidant Evaluation
Novel compounds, such as "5-((10H-phenothiazin-10yl)methyl)-4-(substitutedbenzylideneamino)-4H-1,2,4-triazole-3-thiol derivatives," have been synthesized and evaluated for their antioxidant activity. These compounds showed potent antioxidant activity, underlining the potential of 1,2,4-triazole derivatives in developing antioxidant agents (S. Maddila et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity data, flammability, reactivity, and any precautions that need to be taken when handling the compound.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound. This could include potential uses that have not yet been explored, improvements that could be made to the synthesis process, or new reactions that could be investigated.
properties
IUPAC Name |
3-(dimethoxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-9-4(5(10-2)11-3)7-8-6(9)12/h5H,1-3H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEOFUCNGFNLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)
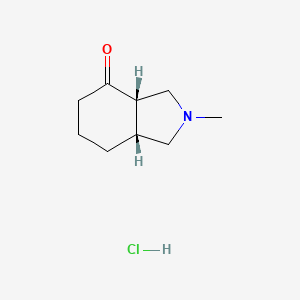
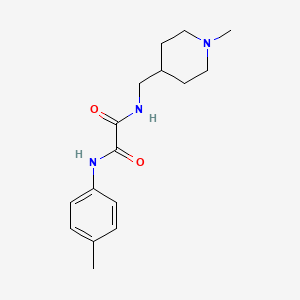

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)
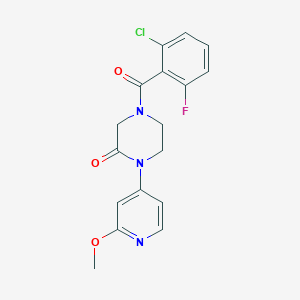


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)
![Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844175.png)
![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)
